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Compound of Interest

Compound Name: 1-Hydroxyrutecarpine

Cat. No.: B044754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two

quinazolinocarboline alkaloids, 1-Hydroxyrutecarpine and Evodiamine. The information

presented is curated from peer-reviewed studies to assist researchers in evaluating these

compounds for potential anticancer applications.

Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of 1-Hydroxyrutecarpine and

Evodiamine against various cancer cell lines. The half-maximal inhibitory concentration (IC50)

and half-maximal effective dose (ED50) values are presented to indicate the potency of each

compound.
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Compound Cell Line Cell Type IC50 / ED50
Incubation
Time

Assay

1-

Hydroxyrutec

arpine

P-388
Murine

Leukemia

ED50: 3.72

µg/mL
Not Specified Not Specified

HT-29

Human

Colorectal

Adenocarcino

ma

ED50: 7.44

µg/mL
Not Specified Not Specified

P-388
Murine

Leukemia

IC50: 12.4

µM
Not Specified Not Specified

HT-29

Human

Colorectal

Adenocarcino

ma

IC50: 24.7

µM
72 hours MTT Assay

Evodiamine U2OS

Human

Osteosarcom

a

IC50: 6 µM Not Specified MTT Assay

A549
Human Lung

Carcinoma

IC50: 22.44

µM
24 hours MTT Assay

LLC
Lewis Lung

Carcinoma

IC50: 6.86

µM
48 hours MTT Assay

H9c2

Rat

Cardiomyobla

sts

IC50: 28.44

µg/mL
24 hours Not Specified

HT-29

Human

Colorectal

Adenocarcino

ma

IC50: 30 µM 24 hours CCK-8 Assay

HCT116

Human

Colorectal

Carcinoma

IC50: 15 µM 24 hours CCK-8 Assay
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HT-29

Human

Colorectal

Adenocarcino

ma

IC50: 15 µM 48 hours CCK-8 Assay

HCT116

Human

Colorectal

Carcinoma

IC50: 15 µM 48 hours CCK-8 Assay

Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability

and cytotoxicity, based on the provided search results.

MTT Assay for Cytotoxicity

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight in a humidified incubator at 37°C with 5% CO2.

Compound Treatment: Treat the cells with various concentrations of the test compound (1-
Hydroxyrutecarpine or Evodiamine) and a vehicle control (e.g., DMSO).

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and

incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable

cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g.,

DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the resulting solution using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value, which is the concentration of the compound that causes a 50%
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reduction in cell viability.

Signaling Pathways and Mechanisms of Action
Evodiamine
Evodiamine has been shown to induce cytotoxicity in cancer cells through the modulation of

several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.[1][2][3] In

colorectal cancer cells such as HT-29 and HCT116, Evodiamine activates the PI3K/AKT/p53

signaling pathway.[1] This activation leads to the upregulation of the pro-apoptotic protein Bax

and downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering the caspase

cascade and programmed cell death.[1][4]
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Click to download full resolution via product page

Evodiamine-induced apoptotic signaling pathway in colorectal cancer cells.

1-Hydroxyrutecarpine
The precise signaling pathways through which 1-Hydroxyrutecarpine exerts its cytotoxic

effects are not as extensively documented in the available literature. Further research is

required to elucidate its molecular mechanisms of action.

Experimental Workflow
The general workflow for comparing the cytotoxicity of 1-Hydroxyrutecarpine and Evodiamine

is depicted below.
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General experimental workflow for cytotoxicity comparison.
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In summary, both 1-Hydroxyrutecarpine and Evodiamine exhibit cytotoxic effects against

various cancer cell lines. Evodiamine's mechanism of action is better characterized, involving

the induction of apoptosis through well-defined signaling pathways. The provided data and

protocols offer a foundation for further comparative studies to fully assess the therapeutic

potential of these two alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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